molecular formula C12H16N2O B13299663 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol

3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol

Cat. No.: B13299663
M. Wt: 204.27 g/mol
InChI Key: KCSPTJNYWOOPGX-UHFFFAOYSA-N
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Description

3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol typically involves the reaction of indole derivatives with appropriate reagents to introduce the propanolamine side chain. One common method involves the reaction of indole-4-carboxaldehyde with 3-aminopropanol under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol is unique due to its specific structure, which combines the indole moiety with a propanolamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(1H-indol-4-ylmethylamino)propan-1-ol

InChI

InChI=1S/C12H16N2O/c15-8-2-6-13-9-10-3-1-4-12-11(10)5-7-14-12/h1,3-5,7,13-15H,2,6,8-9H2

InChI Key

KCSPTJNYWOOPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNCCCO

Origin of Product

United States

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